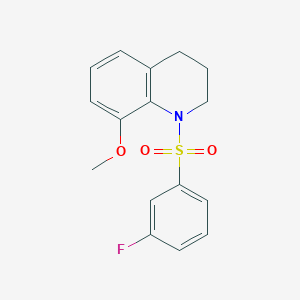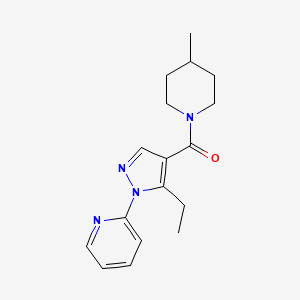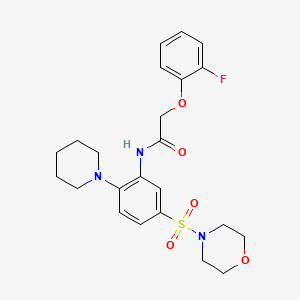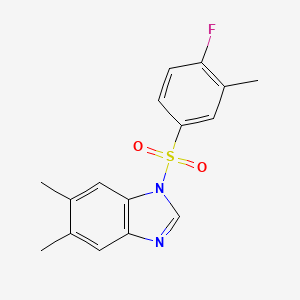
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline, also known as FSQ, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. FSQ belongs to the class of quinolines, which have been widely studied for their diverse biological activities, including antimalarial, antitumor, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline is not fully understood, but several studies have suggested that it may act by inhibiting the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. By inhibiting topoisomerase II, this compound may prevent cancer cells from dividing and multiplying, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent cytotoxicity against cancer cells, but it also has some effects on normal cells. One study reported that this compound can induce oxidative stress and DNA damage in normal human fibroblast cells, which may limit its potential as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of this compound on normal cells.
実験室実験の利点と制限
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has several advantages for lab experiments, including its high potency against cancer cells and its ability to inhibit angiogenesis. However, this compound also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the investigation of this compound's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent for cancer.
合成法
The synthesis of 1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline involves a multi-step process that starts with the reaction of 3-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base to form the intermediate 3-fluoro-N-phenyl-2-oxobutanamide. This intermediate is then subjected to a cyclization reaction with paraformaldehyde and ammonium acetate to form the quinoline ring system. The final step involves the sulfonation of the quinoline ring with sulfuric acid to form this compound.
科学的研究の応用
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline has been studied for its potential pharmacological properties, particularly as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has been reported to inhibit angiogenesis, the process by which new blood vessels form, which is critical for the growth and spread of cancer cells.
特性
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-8-methoxy-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-21-15-9-2-5-12-6-4-10-18(16(12)15)22(19,20)14-8-3-7-13(17)11-14/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEMMYREXCVSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7498355.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7498372.png)


![6-Ethyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498389.png)

![Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B7498415.png)
![3-amino-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B7498428.png)
![2-(4-methylphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7498439.png)
![3-bromo-N-[(2-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7498441.png)


![4-bromo-2-fluoro-N-methyl-N-[2-(2-methylsulfanylanilino)-2-oxoethyl]benzamide](/img/structure/B7498458.png)

